molecular formula C24H46CaO26 B14053106 Lactobionic acid (calcium dihydrate)

Lactobionic acid (calcium dihydrate)

Cat. No.: B14053106
M. Wt: 790.7 g/mol
InChI Key: FALNADDKNDADFQ-UHFFFAOYSA-L
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Description

Calcium lactobionate is a calcium salt of lactobionic acid, a disaccharide formed from gluconic acid and galactose. It is known for its high solubility in water and its use in various industrial and medical applications. The compound is often used as a stabilizer, chelator, and moisturizer in different formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium lactobionate can be synthesized through the oxidation of lactose using bromine water in the presence of calcium carbonate. The reaction produces lactobionic acid, which is then neutralized with calcium carbonate to form calcium lactobionate . Another method involves the electrolytic oxidation of lactose in the presence of calcium carbonate and calcium bromide .

Industrial Production Methods

Industrial production of calcium lactobionate often involves fermentation processes using specific bacterial strains such as Pseudomonas taetrolens. The fermentation process is optimized by controlling pH and temperature to maximize the yield of lactobionic acid, which is then converted to calcium lactobionate .

Chemical Reactions Analysis

Types of Reactions

Calcium lactobionate primarily undergoes oxidation reactions. The oxidation of lactose to lactobionic acid is a key reaction in its synthesis .

Common Reagents and Conditions

    Oxidizing Agents: Bromine water, molecular oxygen

    Catalysts: Calcium carbonate, calcium bromide

    Conditions: Aqueous solutions, controlled pH, and temperature

Major Products

The major product of the oxidation of lactose is lactobionic acid, which is then neutralized to form calcium lactobionate .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Calcium gluconate
  • Calcium lactate
  • Calcium glubionate

Uniqueness

Calcium lactobionate is unique due to its high solubility in water and its ability to act as a chelator and stabilizer in various formulations. Unlike calcium gluconate and calcium lactate, calcium lactobionate is particularly effective in stabilizing certain pharmaceutical formulations and is widely used in organ preservation solutions .

Properties

Molecular Formula

C24H46CaO26

Molecular Weight

790.7 g/mol

IUPAC Name

calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dihydrate

InChI

InChI=1S/2C12H22O12.Ca.2H2O/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;;/h2*3-10,12-20H,1-2H2,(H,21,22);;2*1H2/q;;+2;;/p-2

InChI Key

FALNADDKNDADFQ-UHFFFAOYSA-L

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2]

Origin of Product

United States

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